molecular formula C21H22N2O3S2 B2582938 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-36-1

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2582938
CAS No.: 919757-36-1
M. Wt: 414.54
InChI Key: WDZQZCDVHNTYCR-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic organic compound featuring a thiazole core, a privileged structure in medicinal chemistry. The molecular formula for this compound is C24H27N3O3S2 . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is a versatile scaffold known for its aromaticity and wide range of reactivity, making it a common feature in pharmacologically active molecules . Compounds containing the thiazole moiety have been extensively investigated and demonstrate a diverse spectrum of therapeutic potentials, including use as antioxidants, anti-tubercular, antibacterial, antifungal, and anti-cancer agents . Furthermore, substituted 1,3-thiazole compounds are recognized in scientific literature for their potential as enzyme inhibitors, such as p38 MAP kinase and phosphodiesterase IV (PDE IV) inhibitors, which are relevant targets in inflammatory and immunological research . The specific presence of an ethylsulfonylphenyl group in its structure may contribute to its electronic properties and potential for target interaction. This product is provided for research purposes to support investigations in chemical biology, drug discovery, and the synthesis of novel heterocyclic compounds. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-4-28(25,26)17-9-7-16(8-10-17)12-20(24)23-21-22-19(13-27-21)18-11-14(2)5-6-15(18)3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZQZCDVHNTYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Substitution Reactions: The 2,5-dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Acetamide Formation: The acetamide group is usually introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride.

    Ethylsulfonyl Substitution: The ethylsulfonyl group is typically introduced through sulfonation reactions, using reagents like ethylsulfonyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acetamide Derivatives with Varied Aromatic Substitutions

Compound 14 (): 2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
  • Structural Differences : Replaces the ethylsulfonylphenyl group with a coumarin (2-oxo-2H-chromen-3-yl) moiety.
  • Activity : Exhibits α-glucosidase inhibitory activity (critical for diabetes management), suggesting that coumarin enhances enzyme targeting. The target compound’s ethylsulfonyl group may prioritize different biological pathways, such as anti-inflammatory or antimicrobial effects .
Compound 2D216 (): N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
  • Structural Differences : Features a piperidinylsulfonyl group instead of ethylsulfonyl.
  • Activity: Acts as a TLR adjuvant enhancer via NF-κB signaling.

Piperazine-Linked Thiazole-Acetamides ()

Example: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13)
  • Structural Differences : Substitutes the ethylsulfonylphenyl group with a 4-methoxyphenylpiperazine chain.
  • Activity : Designed as MMP inhibitors for acute inflammation. The ethylsulfonyl group in the target compound may confer higher metabolic stability due to reduced susceptibility to oxidative metabolism compared to piperazine .

Antimicrobial Thiazole-Acetamides ()

Example: 2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide
  • Structural Differences : Contains bromophenyl substituents instead of ethylsulfonyl and dimethylphenyl groups.
  • Activity : Demonstrates potent antimicrobial activity (MICs: 13–27 µmol/L against S. aureus, E. coli). The ethylsulfonyl group in the target compound may enhance cell membrane penetration due to its moderate lipophilicity, though direct antimicrobial comparisons require further study .

Dichlorophenyl-Thiazole Analog ()

Example: N-[4-(2,5-Dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
  • Structural Differences : Shares the ethylsulfonylphenyl group but includes a dichlorophenyl-thiazole core.
  • Activity : Likely targets proteins with hydrophobic binding pockets (e.g., kinases or proteases). The dimethylphenyl group in the target compound may reduce steric hindrance compared to dichlorophenyl, optimizing binding kinetics .

Quantitative Comparison Table

Compound Name Thiazole Substituent Acetamide-Linked Group Key Activity Notable Findings
Target Compound 4-(2,5-Dimethylphenyl) 4-(Ethylsulfonyl)phenyl Under investigation Enhanced metabolic stability
Compound 14 () 4-(Coumarin-3-yl) 2,5-Dimethylphenylamino α-Glucosidase inhibition IC₅₀ ~10 µM
Compound 2D216 () 4-(2,5-Dimethylphenyl) 4-(Piperidinylsulfonyl)phenyl TLR adjuvant enhancement NF-κB activation
Compound 13 () 4-(p-Tolyl) 4-Methoxyphenylpiperazine MMP inhibition IC₅₀ ~50 nM
Sharma et al. Bromophenyl () 4-(4-Bromophenyl) 4-Bromophenylamino Antimicrobial MIC 13–27 µmol/L
Dichlorophenyl Analog () 4-(2,5-Dichlorophenyl) 4-(Ethylsulfonyl)phenyl Protein binding Structural similarity to ligands

Key Findings and Mechanistic Insights

  • Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound balances lipophilicity and polarity, improving cell permeability compared to halogenated derivatives (e.g., bromophenyl) while avoiding excessive hydrophobicity .
  • Thiazole Substitutions : The 2,5-dimethylphenyl group on thiazole may reduce steric clashes in enzyme binding pockets compared to bulkier groups like coumarin or piperazine .

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